4‑Methoxy vs. 7‑Methoxy Indole Positional Isomerism: Impact on Lipophilicity and Predicted Blood‑Brain Barrier Permeability
Among the two most closely related indole‑alkanoic acid isomers available from commercial screening libraries, 4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid (logP = 4.91) exhibits a logP value approximately 0.3 units lower than its 7‑methoxy positional isomer (logP = 5.2), indicating a measurable difference in lipophilicity that directly influences passive membrane permeation and central nervous system (CNS) partitioning [1] . This difference is consistent with the electronic effects of the methoxy substituent at the 4‑versus 7‑position of the indole ring, which modulate the compound's polarity and hydrogen‑bonding capacity. For neuroscience‑focused procurement where optimal CNS penetration is desired, the 4‑methoxy isomer provides a distinctly different physicochemical profile [1].
| Evidence Dimension | Calculated logP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.91 |
| Comparator Or Baseline | 4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid: logP ≈ 5.2 (predicted from SMILES using the same algorithm) |
| Quantified Difference | ∆logP ≈ 0.3 (target compound is more polar) |
| Conditions | In silico prediction using the XLogP3 algorithm; values sourced from the respective vendor catalog entries |
Why This Matters
A ∆logP of 0.3 translates to a roughly 2‑fold difference in predicted octanol‑water partition coefficient, which can substantially alter CNS bioavailability and off‑target tissue distribution in in vivo studies.
- [1] Chembase.cn. 4-[3-(4-methoxy-1H-indol-1-yl)propanamido]butanoic acid. Chembase Database ID: 224067. View Source
